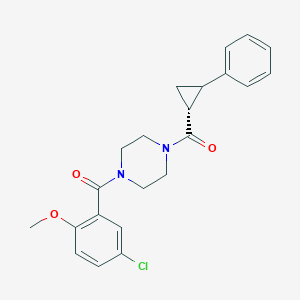

(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with piperazine under controlled conditions to form the intermediate (5-chloro-2-methoxybenzoyl)piperazine. This intermediate is then reacted with 2-phenylcyclopropylmethanone in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

- (4-(4-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

- (4-(5-Chloro-2-propoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone)

Uniqueness

Compared to similar compounds, (4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 5-chloro-2-methoxybenzoyl group and the 2-phenylcyclopropyl group provides distinct properties that may enhance its potential as a therapeutic agent .

Biological Activity

Chemical Structure and Properties

The compound can be described by its molecular formula C18H19ClN2O3 and has a molecular weight of approximately 348.81 g/mol. Its structure features a piperazine ring, which is known for its diverse biological properties, and a chlorinated aromatic moiety that enhances its pharmacological profile.

1. Antimicrobial Activity

Research has demonstrated that piperazine derivatives possess significant antimicrobial properties. A study evaluating various synthesized compounds found that those containing the piperazine nucleus exhibited notable antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth is attributed to its interference with bacterial cell wall synthesis.

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Notably, it shows promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can enhance acetylcholine levels, potentially improving cognitive function.

3. Anticancer Properties

Several studies have highlighted the anticancer potential of piperazine derivatives. The compound was found to induce apoptosis in cancer cell lines, suggesting it may be effective in cancer therapy. In particular, derivatives similar to this compound have shown efficacy against various cancer types by disrupting cellular signaling pathways involved in cell proliferation .

4. Antioxidant Activity

The antioxidant properties of the compound have been investigated, revealing its capacity to scavenge free radicals and reduce oxidative stress in cells. This activity is particularly relevant in the context of preventing oxidative damage associated with chronic diseases .

Case Study 1: In Vitro Evaluation

A study conducted on related piperazine compounds demonstrated their effectiveness in inhibiting tyrosinase activity, which is crucial for melanin biosynthesis. The most effective compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 3.8 | Tyrosinase Inhibition |

| Compound B | 5.0 | Antioxidant Activity |

Case Study 2: Antimicrobial Testing

In another research effort, the synthesized piperazine derivatives were tested against various bacterial strains using standard disc diffusion methods. The results indicated significant zones of inhibition for several compounds, suggesting their potential as antimicrobial agents.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Properties

IUPAC Name |

[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-[(1R)-2-phenylcyclopropyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c1-28-20-8-7-16(23)13-19(20)22(27)25-11-9-24(10-12-25)21(26)18-14-17(18)15-5-3-2-4-6-15/h2-8,13,17-18H,9-12,14H2,1H3/t17?,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHIMNCBRJXTDZ-QRWMCTBCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)[C@@H]3CC3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.